1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-28-16-4-2-14(3-5-16)8-10-20-19(27)22-15-9-11-25(12-15)18-7-6-17-23-21-13-26(17)24-18/h2-7,13,15H,8-12H2,1H3,(H2,20,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTDLSUGZQESJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine compounds.
Introduction of the Pyrrolidine Ring: The pyrrolidine moiety can be introduced via nucleophilic substitution or addition reactions.
Attachment of the Methoxyphenethyl Group: This step often involves the use of coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions, to attach the methoxyphenethyl group to the core structure.
Final Urea Formation: The final step typically involves the reaction of the intermediate compound with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the core structure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
AZD5153
- Structure : Features a bivalent triazolopyridazine core with a methoxy group and piperidyl substituent.
- Activity : Targets bromodomains (BRD4) with high selectivity, demonstrating nM-level inhibition (IC50 = 5 nM) .
- Key Differences : The piperidyl group and methoxy substitution enhance BRD4 binding, whereas the target compound’s pyrrolidin-3-yl and 4-methoxyphenethyl groups favor CDK8 inhibition. AZD5153 also exhibits higher molecular weight (MW = 560.6 g/mol) and extended pharmacokinetics .
Lin28-1632
- Structure : Contains a 3-methyltriazolo[4,3-b]pyridazine linked to an N-methylacetamide group.
- Activity : Inhibits Lin28 proteins, which regulate stem cell pluripotency and oncogenesis.
- Key Differences : The absence of a urea linkage and presence of a methylacetamide side chain reduce solubility but improve blood-brain barrier penetration for neurological applications .
N-Phenylpropenamide Derivative ()
Sulfonamide Derivative ()
- Structure : Substitutes urea with a methanesulfonamide group and adds a trifluoromethylphenyl ring.
- Activity: Likely targets inflammatory pathways due to sulfonamide’s known COX-2 affinity.
- Key Differences : Higher molecular weight (MW = 426.4 g/mol) and reduced solubility (XlogP = 1.9) compared to the target compound’s urea-based design .
Urea Derivatives with Heterocyclic Cores
Pyridine-Isoxazolopyridazine Ureas ()
Bis(morpholino-triazine) Ureas ()
- Structure: Features a triazine core with morpholino and methylpiperazine groups.
- Activity : Inhibits PI3K/mTOR pathways but suffers from off-target effects.
Activity and Solubility Comparison
Structure-Activity Relationship (SAR) Insights
- Triazolo[4,3-b]pyridazine Core : Essential for kinase inhibition; substitution at the 6-position (e.g., pyrrolidin-3-yl) enhances CDK8 binding .
- Urea Linkage : Improves solubility and hydrogen-bonding interactions with kinase active sites.
- 4-Methoxyphenethyl Group : Balances lipophilicity and solubility, avoiding excessive hydrophobicity seen in trifluoromethyl derivatives .
Biological Activity
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18N6O2
- Molecular Weight : 370.43 g/mol
- IUPAC Name : (E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide
Biological Activity Overview
Research indicates that compounds containing the triazolo-pyridazine moiety exhibit diverse biological activities. The following sections explore specific actions and mechanisms of this compound.
1. Antitumor Activity
Studies have demonstrated that derivatives of triazolo-pyridazine exhibit notable antitumor effects. For instance, compounds similar to our target molecule have shown inhibition of BRAF(V600E) and other cancer-related pathways. This activity is attributed to their ability to interfere with critical signaling pathways involved in tumor growth and proliferation .
2. Anti-inflammatory Effects
The anti-inflammatory properties of triazolo derivatives have been evaluated in various models. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases .
3. Enzyme Inhibition
The compound's interaction with specific enzymes has been a focus of research. For example, the inhibition of cyclooxygenase (COX) enzymes is crucial for the development of anti-inflammatory drugs. Preliminary studies suggest that similar compounds may act as selective COX inhibitors .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazolo derivatives. Key findings include:
| Substituent | Activity | Notes |
|---|---|---|
| Methoxy group | Enhanced potency | Increases lipophilicity and receptor binding |
| Triazole ring | Critical for activity | Essential for interaction with biological targets |
| Pyrrolidine moiety | Modulates pharmacokinetics | Influences solubility and absorption |
Case Study 1: Antitumor Efficacy
In a recent study involving cell lines derived from various cancers, a related compound was tested for its cytotoxicity. Results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents, highlighting its potential as an effective antitumor agent .
Case Study 2: Anti-inflammatory Mechanism
A model of lipopolysaccharide (LPS)-induced inflammation in mice was used to evaluate the anti-inflammatory effects of a closely related triazolo derivative. The compound demonstrated a dose-dependent reduction in inflammation markers, supporting its therapeutic potential .
Q & A
Basic Synthesis Methods
Q: What are the critical steps and optimization parameters for synthesizing 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea?** A: The synthesis involves a multi-step process:
- Step 1: Formation of the triazolopyridazine core via cyclization of hydrazine intermediates under oxidative conditions (e.g., sodium hypochlorite in ethanol at room temperature) .
- Step 2: Functionalization of the pyrrolidine ring at position 3 using nucleophilic substitution or coupling reactions. For example, coupling 1,2,4-triazolo[4,3-b]pyridazin-6-yl derivatives with activated pyrrolidin-3-yl precursors .
- Step 3: Urea linkage formation between the pyrrolidine intermediate and 4-methoxyphenethylamine via reaction with phosgene analogs or carbodiimide-mediated coupling .
Optimization Parameters: - Temperature control (e.g., 0–25°C for cyclization steps) to avoid side reactions.
- Solvent selection (e.g., DMF or toluene) to enhance solubility and reaction efficiency .
- Purification via column chromatography or HPLC to achieve >95% purity .
Structural Characterization
Q: Which spectroscopic and computational methods are essential for confirming the compound’s structure and purity? A:
- 1H/13C NMR: Assign peaks for the triazolopyridazine core (δ 8.5–9.0 ppm for aromatic protons) and methoxyphenethyl group (δ 3.7–4.3 ppm for methylene and methoxy groups) .
- IR Spectroscopy: Identify urea C=O stretching (1640–1680 cm⁻¹) and triazole N-H vibrations (3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and fragmentation patterns .
- HPLC: Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
Advanced SAR Analysis
Q: How does the substitution pattern on the triazolopyridazine core and pyrrolidine moiety influence bioactivity? A: Key structural determinants include:
- Triazolopyridazine Substituents: Electron-withdrawing groups (e.g., fluorine at position 3) enhance binding to kinase targets (e.g., IC50 reduction from 120 nM to 45 nM in analogs) .
- Pyrrolidine Conformation: 3-Substituted pyrrolidine improves steric compatibility with hydrophobic enzyme pockets (e.g., 10-fold increase in potency compared to 2-substituted analogs) .
- Methoxyphenethyl Chain: Para-methoxy groups enhance metabolic stability (t1/2 > 6 hours in microsomal assays) compared to ortho-substituted derivatives .
Methodology: Compare activity data from enzyme inhibition assays (e.g., fluorescence polarization) and molecular docking (e.g., AutoDock Vina) to correlate structural features with target affinity .
Mechanism of Action
Q: What integrated approaches are used to identify the compound’s biological targets and mechanism? A:
- In Silico Screening: Perform molecular docking against kinase libraries (e.g., PDB: 3LD6 for 14-α-demethylase) to prioritize targets .
- Kinase Profiling: Use ADP-Glo™ assays to measure inhibition of recombinant kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations .
- Cellular Assays: Evaluate antiproliferative effects in cancer cell lines (e.g., IC50 in HCT-116 or MCF-7) with Western blotting to confirm target modulation (e.g., phospho-ERK reduction) .
- Mutagenesis Studies: Validate binding sites by introducing point mutations (e.g., T790M in EGFR) and assessing resistance .
Data Contradictions
Q: How should researchers resolve discrepancies in reported biological activity across studies? A:
- Assay Variability: Standardize conditions (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Compound Purity: Re-evaluate samples via HPLC to rule out impurities (>98% purity required) .
- Structural Confirmation: Use X-ray crystallography to verify stereochemistry (e.g., pyrrolidine ring conformation) .
- Meta-Analysis: Compare data across analogs (e.g., triazolopyridazines with varying substituents) to identify trends masked by outlier studies .
In Vivo Translation
Q: What pharmacokinetic parameters must be optimized to advance this compound to in vivo studies? A:
- Solubility: Use co-solvents (e.g., 10% DMSO/PEG-400) to achieve >1 mg/mL in aqueous buffers .
- Bioavailability: Conduct permeability assays (Caco-2 monolayers) and optimize logP (2–4) via methoxy group modifications .
- Metabolic Stability: Screen for CYP3A4/2D6 metabolism using liver microsomes; introduce deuterium or fluorine to reduce clearance .
- Toxicity: Assess acute toxicity in rodents (LD50 > 500 mg/kg) and monitor liver enzymes (ALT/AST) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
